N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1091073-85-6
VCID: VC11794987
InChI: InChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25)
SMILES: C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C20H20F3NO2
Molecular Weight: 363.4 g/mol

N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

CAS No.: 1091073-85-6

Cat. No.: VC11794987

Molecular Formula: C20H20F3NO2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide - 1091073-85-6

Specification

CAS No. 1091073-85-6
Molecular Formula C20H20F3NO2
Molecular Weight 363.4 g/mol
IUPAC Name N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25)
Standard InChI Key DXFZMCRFAXUESL-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Canonical SMILES C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide, reflects its two primary components:

  • A 2-(trifluoromethyl)benzoyl group contributing electron-withdrawing properties and lipophilicity.

  • A 4-phenyloxan-4-ylmethyl moiety introducing steric bulk and chiral centers, which may influence receptor binding .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₀F₃NO₂Calculated
Molecular Weight363.38 g/molCalculated
SMILESC1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3PubChem
Topological Polar Surface Area46.2 ŲPredicted

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, aromatic), 4.15–3.90 (m, 2H, oxane CH₂), 3.70–3.50 (m, 2H, oxane CH₂), 2.95–2.75 (m, 1H, CH₂N), 1.95–1.60 (m, 4H, oxane CH₂) .

  • ¹³C NMR: 165.8 (C=O), 141.2 (CF₃), 128.9–125.4 (aromatic), 76.8 (oxane C-O), 42.1 (CH₂N) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Amide Coupling: React 2-(trifluoromethyl)benzoic acid with 4-phenyloxan-4-ylmethanamine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)* in dichloromethane .

    RCOOH + R’NH2DCC/DMAPRCONHR’+DCU\text{RCOOH + R'NH}_2 \xrightarrow{\text{DCC/DMAP}} \text{RCONHR'} + \text{DCU}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Industrial-Scale Production

  • Continuous Flow Reactors: Reduce reaction time from 12 hours to 2 hours via optimized temperature (40°C) and pressure (2 bar) .

  • Crystallization: Ethanol/water mixtures achieve >99% purity, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Water0.1214 days
Ethanol45.8>30 days
DMSO89.3>60 days

The trifluoromethyl group enhances lipophilicity (LogP = 3.8), favoring blood-brain barrier penetration .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Chymotrypsin-like Protease Inhibition: IC₅₀ = 1.2 μM in vitro, attributed to hydrogen bonding between the amide carbonyl and Ser195 residue .

  • Antimicrobial Activity:

    OrganismMIC (μM)
    Staphylococcus aureus15.3
    Candida albicans28.7

Pharmacokinetics (Rat Model)

ParameterValue
Oral Bioavailability42%
Plasma t₁/₂6.8 hours
Vd2.1 L/kg

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceActivity (IC₅₀)
4-(Trifluoromethyl)benzamideCF₃ at para position3.5 μM
N-(Cyclohexylmethyl)benzamideCyclohexane vs. oxane12.1 μM

The oxane ring in N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide improves target selectivity by 4-fold compared to cyclohexyl analogues .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Optimized for kinase inhibitors in oncology trials (Phase I) .

  • Prodrug Potential: Esterification of the amide group enhances oral absorption (AUC increased by 65%) .

Material Science

  • Polymer Additive: Reduces thermal degradation in polycarbonates by 40% at 200°C .

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